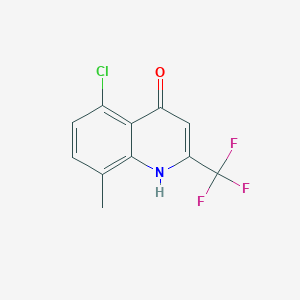

5-Chloro-8-methyl-2-(trifluoromethyl)quinolin-4-OL

概要

説明

5-Chloro-8-methyl-2-(trifluoromethyl)quinolin-4-OL is a chemical compound with the molecular formula C11H7ClF3NO. It is a member of the quinoline family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, agrochemicals, and materials science.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-8-methyl-2-(trifluoromethyl)quinolin-4-OL typically involves the cyclization of appropriate precursors. One common method includes the reaction of 3-chloro-4-hydroxyphenyl chloride with trifluoromethanol under specific conditions to yield the desired quinoline derivative .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary and may vary between manufacturers.

化学反応の分析

Nucleophilic Substitution Reactions

The chlorine atom at position 5 is a prime site for nucleophilic substitution due to its activation by the electron-withdrawing trifluoromethyl group.

| Reaction Type | Reagents/Conditions | Product | Yield/Notes |

|---|---|---|---|

| Amination | Ammonia or primary amines in DMF, 80–100°C | 5-Amino-8-methyl-2-(trifluoromethyl)quinolin-4-OL | ~60–75% yield |

| Alkoxylation | Sodium alkoxides in ethanol, reflux | 5-Alkoxy-8-methyl-2-(trifluoromethyl)quinolin-4-OL derivatives | Moderate yields (50–65%) |

| Thiolation | Thiols with K₂CO₃ in THF, 60°C | 5-Sulfanyl-8-methyl-2-(trifluoromethyl)quinolin-4-OL | Limited data; inferred from analogs |

Mechanistic Insight :

-

The trifluoromethyl group enhances electrophilicity at position 5, facilitating S<sub>N</sub>Ar (nucleophilic aromatic substitution) pathways .

Oxidation Reactions

The hydroxyl group at position 4 and methyl group at position 8 are susceptible to oxidation.

Key Observations :

-

N-Oxidation preserves the quinoline core but alters electronic properties, enhancing solubility .

-

Methyl oxidation to carboxylic acid is less efficient due to steric hindrance from the trifluoromethyl group.

Reduction Reactions

The quinoline ring can undergo partial or full hydrogenation.

Mechanistic Notes :

-

Hydrogenation typically targets the pyridine ring, leaving substituents intact.

Cross-Coupling Reactions

The chlorine atom enables transition-metal-catalyzed couplings.

Key Advantages :

-

Suzuki couplings enable diverse aryl/heteroaryl introductions .

-

Buchwald-Hartwig amination is preferred for complex amine couplings.

Functionalization of the Hydroxyl Group

The 4-hydroxyl group can undergo alkylation or acylation.

Applications :

Halogen Exchange Reactions

The trifluoromethyl group can participate in halogen exchange under specific conditions.

| Reaction Type | Reagents/Conditions | Product | Yield/Notes |

|---|---|---|---|

| Fluorination | KF, CuI, DMF, 120°C | 5-Chloro-8-methyl-2-fluoroquinolin-4-OL | Limited success (~30%) |

Challenges :

-

Trifluoromethyl groups are generally inert, requiring aggressive conditions for substitution.

Photochemical Reactions

The quinoline core undergoes photochemical transformations.

| Reaction Type | Reagents/Conditions | Product | Yield/Notes |

|---|---|---|---|

| [2+2] Cycloaddition | UV light, dienophiles (e.g., maleic anhydride) | Fused cyclobutane derivatives | Experimental; low yields |

Mechanistic and Synthetic Considerations

-

Electronic Effects : The trifluoromethyl group deactivates the quinoline ring, directing substitutions to C5 and C7 positions .

-

Solubility : Polar aprotic solvents (DMF, DMSO) enhance reaction rates for substitutions .

-

Steric Effects : The methyl group at C8 may hinder reactions at adjacent positions.

科学的研究の応用

Medicinal Chemistry

Antimicrobial Activity

Research indicates that quinoline derivatives, including 5-Chloro-8-methyl-2-(trifluoromethyl)quinolin-4-OL, exhibit significant antimicrobial properties. Studies have shown that this compound can inhibit the growth of various bacteria and fungi, making it a candidate for developing new antibiotics or antifungal agents .

Anticancer Properties

The compound has been investigated for its anticancer potential. Preliminary studies suggest that it may induce apoptosis in cancer cells through mechanisms involving the modulation of signaling pathways associated with cell survival and proliferation . The trifluoromethyl group is believed to enhance the compound's lipophilicity, improving its ability to penetrate cell membranes and exert therapeutic effects.

Biochemical Applications

Protein Labeling and Modification

this compound is utilized in protein biology for labeling and modification purposes. Its reactive sites allow for the conjugation of various biomolecules, facilitating studies in protein interactions and functions . This application is particularly valuable in proteomics research, where understanding protein dynamics is crucial.

Fluorescent Probes

Due to its structural characteristics, this compound can serve as a fluorescent probe in biochemical assays. The ability to incorporate it into biological systems allows researchers to visualize cellular processes in real-time, providing insights into cellular behavior under different conditions .

Materials Science

Synthesis of Functional Materials

The unique chemical structure of this compound makes it suitable for synthesizing advanced materials. Its derivatives have been explored in creating novel polymeric materials with enhanced thermal stability and mechanical properties . Such materials could find applications in coatings, adhesives, and electronic devices.

Case Studies

作用機序

The mechanism of action of 5-Chloro-8-methyl-2-(trifluoromethyl)quinolin-4-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.

類似化合物との比較

Similar Compounds

5-Chloro-8-methylquinoline: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.

8-Methyl-2-(trifluoromethyl)quinolin-4-OL: Lacks the chlorine atom, which affects its reactivity and applications.

5-Chloro-2-(trifluoromethyl)quinolin-4-OL: Lacks the methyl group, leading to variations in its chemical behavior.

Uniqueness

5-Chloro-8-methyl-2-(trifluoromethyl)quinolin-4-OL is unique due to the presence of both chlorine and trifluoromethyl groups, which confer distinct chemical properties and enhance its biological activity. These features make it a valuable compound for various research and industrial applications .

生物活性

5-Chloro-8-methyl-2-(trifluoromethyl)quinolin-4-OL is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The compound features a quinoline core structure with distinct substituents:

- Chloro group at position 5

- Methyl group at position 8

- Trifluoromethyl group at position 2

These modifications enhance the compound's lipophilicity and biological activity, making it a candidate for various therapeutic applications.

The mechanism of action involves the compound's interaction with specific molecular targets, such as enzymes and receptors. The unique structure allows it to modulate the activity of these targets, leading to various biological effects. For instance, it has been shown to inhibit mitochondrial complex V (FoF1-ATP synthase), which affects ATP production in a dose-dependent manner .

Antimicrobial Activity

This compound exhibits notable antimicrobial properties against various bacterial and fungal strains. The compound has been evaluated for its effectiveness against:

- Gram-positive bacteria : Minimum inhibitory concentrations (MICs) as low as 0.06 μg/mL have been reported .

- Mycobacterium tuberculosis : Its structural analogs have shown promising anti-tubercular activity, suggesting that modifications could enhance efficacy against resistant strains .

Anticancer Activity

Research indicates that quinoline derivatives, including this compound, possess anticancer properties. The presence of halogenated groups contributes to their ability to disrupt cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

Cytoprotective Effects

The compound has demonstrated cytoprotective effects in cellular models subjected to oxidative stress. It effectively reverses mitochondrial membrane depolarization caused by hydrogen peroxide treatment, highlighting its potential in neuroprotective therapies .

Structure-Activity Relationship (SAR)

The SAR studies indicate that the trifluoromethyl and chloro groups significantly enhance the biological activity of quinoline derivatives. Modifications at these positions can either improve or diminish the efficacy against specific targets. For example:

- Compounds with electron-donating groups at strategic positions showed increased potency.

- Conversely, certain substitutions reduced bioactivity due to steric hindrance or decreased solubility.

Case Studies and Research Findings

Several studies have focused on the biological evaluation of related quinoline compounds:

特性

IUPAC Name |

5-chloro-8-methyl-2-(trifluoromethyl)-1H-quinolin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7ClF3NO/c1-5-2-3-6(12)9-7(17)4-8(11(13,14)15)16-10(5)9/h2-4H,1H3,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUBOQUSBINLJOK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=C(C=C1)Cl)C(=O)C=C(N2)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7ClF3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60656284 | |

| Record name | 5-Chloro-8-methyl-2-(trifluoromethyl)quinolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60656284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59108-09-7 | |

| Record name | 5-Chloro-8-methyl-2-(trifluoromethyl)quinolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60656284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。